Metrazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

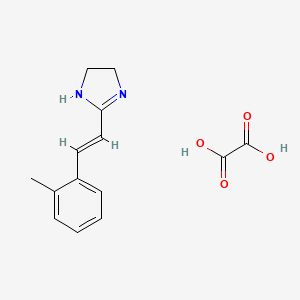

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUQIGHAAEJDO-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474694 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221225-04-3 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metronidazole's Mechanism of Action on Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole (B1676534), a 5-nitroimidazole derivative, remains a cornerstone for treating infections caused by anaerobic bacteria.[1][2][3] Its efficacy is rooted in a highly selective mechanism of action that exploits the unique low-redox metabolic environment of anaerobic organisms.[2][4] Administered as an inactive prodrug, metronidazole undergoes reductive activation within the bacterial cell, leading to the formation of cytotoxic intermediates that induce lethal DNA damage.[2][5][6] This guide provides a comprehensive technical overview of this mechanism, detailing the biochemical pathways, molecular interactions, and experimental methodologies used to elucidate its action.

The Core Mechanism: Selective Reductive Activation

The bactericidal activity of metronidazole is not inherent to the parent molecule but is dependent on its transformation into a reactive state, a process exclusive to anaerobic and some microaerophilic microbes.[2][7][8]

Cellular Uptake

Metronidazole, being a small and uncharged molecule, enters the bacterial cell via passive diffusion, readily crossing the cell membrane.[2][7][9][]

The Reductive Activation Pathway

Once inside the anaerobic bacterium, the drug's nitro group serves as an electron sink.[][11] The unique metabolic machinery of these organisms, characterized by proteins with exceptionally low redox potential, is the key to the drug's activation.[2][4][]

-

Role of Low-Redox Proteins: Electron-transport proteins such as ferredoxin or flavodoxin, which are abundant in anaerobes, donate electrons to metronidazole's nitro group.[2][9][12][13] These proteins have a sufficiently low redox potential (E₀' ≈ -470 to -510 mV) to efficiently reduce the drug.[12]

-

Formation of Cytotoxic Intermediates: This single-electron transfer reduces the nitro group (R-NO₂) and forms a highly reactive and short-lived nitroso free radical (R-NO₂⁻).[2][8][14][15] Further reduction steps generate other cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives.[5][7][16]

This continuous reduction process maintains a concentration gradient that facilitates the further uptake of metronidazole into the cell.[][17]

Molecular Target and Cytotoxic Cascade

The reactive intermediates generated from metronidazole's activation are the ultimate effectors of its bactericidal properties. Their primary target is the bacterial DNA.[7][8][17]

-

DNA Interaction: The activated intermediates, particularly the nitroso radical, interact and form covalent bonds with the bacterial DNA.[5][7]

-

Induction of DNA Damage: This interaction disrupts the DNA's helical structure, leading to strand breakage and destabilization.[2][5][8][][14][17]

-

Inhibition of Nucleic Acid Synthesis: The extensive DNA damage inhibits critical cellular processes, including DNA replication and transcription, by preventing the DNA from serving as a template.[5][6][8][9]

-

Cell Death: The culmination of this widespread molecular damage is rapid bacterial cell death.[6][][17] The bactericidal effect is typically concentration-dependent and occurs quickly.[17]

The selectivity of metronidazole is a direct consequence of this activation process. Aerobic and facultative anaerobic bacteria generally lack the enzymatic systems with sufficiently low redox potential to reduce the drug, leaving it in its inactive, non-toxic prodrug form.[4][7][8]

Data Presentation: Susceptibility of Anaerobic Bacteria

The efficacy of metronidazole varies among different anaerobic species. The following table summarizes minimum inhibitory concentration (MIC) and susceptibility data for key anaerobic pathogens.

| Bacterial Species | Metronidazole Susceptibility Data | Reference |

| Bacteroides fragilis group | Generally highly susceptible; often the most susceptible anaerobe. | [1] |

| Clostridium perfringens | Susceptible; kill-curve studies show a rapid bactericidal effect. | [1][17] |

| Fusobacterium spp. | Generally the most sensitive genus to metronidazole. | [18] |

| Non-spore-forming Gram-positive bacilli | Exhibit relative resistance compared to other anaerobes. | [18] |

| Anaerobic cocci (Peptococcus, Peptostreptococcus) | Variable susceptibility; occasional resistance reported. | [1][18] |

| General Anaerobic Isolates | In one study, 66% of 358 clinical isolates were inhibited by ≤6.25 µg/ml. | [18] |

Mandatory Visualizations

Signaling Pathway of Metronidazole Action

Caption: Metronidazole activation pathway in anaerobic bacteria.

Experimental Workflow for Metronidazole Reduction Assay

Caption: Workflow for assessing metronidazole reduction by cell extracts.

Logical Relationship of Metronidazole's Selective Toxicity

Caption: Factors governing the selective toxicity of metronidazole.

Key Experimental Protocols

Protocol: Determination of Metronidazole Reduction by Bacterial Cell Extracts

This protocol, adapted from studies on Bacteroides fragilis and Clostridium perfringens, quantifies the ability of bacterial cell-free extracts to reduce metronidazole.[19]

A. Preparation of Bacterial Extract:

-

Culture the anaerobic bacteria of interest in a suitable medium (e.g., Brain Heart Infusion supplemented with yeast extract, BHIS) to the late logarithmic phase of growth under strict anaerobic conditions.

-

Harvest the cells by centrifugation (e.g., 15,000 rpm for 20 minutes) using sealed containers to maintain anaerobiosis.

-

Transfer the cell pellet to an anaerobic chamber. Wash the pellet with a buffered solution containing a reducing agent (e.g., 0.02 M dithiothreitol, pH 7.0).

-

Resuspend the pellet in the buffer and disrupt the cells using sonication.

-

Allow the resulting sonic extract to reduce in the anaerobic chamber for at least 2 hours before use.

B. Assay Procedure:

-

Inside the anaerobic chamber, prepare the assay mixture in a total volume of 3.8 ml. The mixture should contain:

-

0.4 ml of the bacterial extract

-

60 µmol of pyruvate

-

0.1 µmol of co-enzyme A

-

300 µmol of metronidazole

-

0.5 µmol of methyl viologen (as an indicator)

-

-

Include control tubes lacking specific components (e.g., no bacterial extract, no pyruvate) to ensure the observed reduction is dependent on the complete enzymatic system.

-

Incubate the reaction mixtures and controls at 24°C for 2 hours.

-

Following incubation, centrifuge the mixtures to pellet cellular debris.

C. Analysis:

-

Spectrophotometric Analysis: Determine the concentration of remaining metronidazole in the supernatant by measuring absorbance at its characteristic wavelength. A decrease in concentration in the complete assay mixture compared to controls indicates reduction of the drug.[19]

-

Bioassay: Assess the remaining biological activity of metronidazole in the supernatant using an agar well diffusion assay against a known susceptible indicator strain. A smaller zone of inhibition compared to controls indicates a loss of active drug.[19]

Protocol: Enzyme Activity Determination for Pyruvate:Ferredoxin Oxidoreductase (PFOR)

This protocol measures the activity of PFOR, a key enzyme in the metronidazole activation pathway.[20]

-

All determinations must be performed under strict anaerobic conditions.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing 25 mM mercaptoethanol.

-

The assay mixture should contain the reaction buffer, 10 mM methyl viologen (as an electron acceptor), 6 mM pyruvate, and 0.5 mM Coenzyme A (CoA).

-

Initiate the reaction by adding the enzyme source (e.g., purified hydrogenosomes or cell-free extract).

-

Monitor the reduction of methyl viologen spectrophotometrically by measuring the increase in absorbance at 600 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of reduced methyl viologen (ε₆₀₀ = 6,300 M⁻¹ cm⁻¹).

Conclusion

The clinical success of metronidazole against anaerobic bacteria is a direct result of its selective activation by low-redox-potential metabolic pathways unique to these organisms.[2] The conversion of this prodrug into highly reactive cytotoxic intermediates that cause catastrophic DNA damage is a targeted process, sparing host cells and aerobic bacteria.[2][4][] A thorough understanding of this mechanism, from the specific enzymes involved to the nature of the DNA lesions, is critical for optimizing its use, overcoming emerging resistance, and guiding the development of next-generation nitroimidazole therapeutics.

References

- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 11. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 12. academic.oup.com [academic.oup.com]

- 13. m.youtube.com [m.youtube.com]

- 14. drugs.com [drugs.com]

- 15. youtube.com [youtube.com]

- 16. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Susceptibility of anaerobic bacteria to metronidazole: relative resistance of non-spore-forming gram-positive baccilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 20. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Metronidazole: A Technical Guide

Metronidazole (B1676534), a cornerstone in the treatment of anaerobic and protozoal infections, possesses a well-defined chemical structure that is fundamental to its therapeutic activity. This technical guide provides an in-depth exploration of the molecular structure of Metronidazole, detailing its key identifiers, physicochemical properties, and the experimental protocols utilized for its structural elucidation.

Core Chemical Identity

Metronidazole is chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.[1] Its structure is characterized by a 5-nitroimidazole heterocyclic ring, which is the cornerstone of its biological activity, substituted with a methyl group and an ethanol (B145695) side chain.

| Identifier | Value |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| Chemical Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| CAS Number | 443-48-1 |

| InChI Key | VAOCPAMSLUNLGC-UHFFFAOYSA-N |

Physicochemical Properties

Metronidazole is a white to pale yellow crystalline powder.[2] It exhibits solubility in water and ethanol, and is sparingly soluble in ether and chloroform.

| Property | Value |

| Melting Point | 159-163 °C |

| Solubility in Water | 10 g/L at 20 °C |

| pKa | 2.6 |

Structural Elucidation: Experimental Methodologies

The definitive structure of Metronidazole has been established through a combination of spectroscopic and crystallographic techniques. The following sections detail the typical experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in determining the carbon-hydrogen framework of Metronidazole.

3.1.1. ¹H NMR Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : A 5-10 mg sample of Metronidazole is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans.

-

Chemical Shift Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

3.1.2. ¹³C NMR Spectroscopy

-

Instrumentation : A 100 MHz NMR spectrometer.

-

Sample Preparation : A 20-50 mg sample of Metronidazole is dissolved in approximately 0.75 mL of DMSO-d₆.

-

Acquisition Parameters :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-10 seconds.

-

Number of Scans : 1024-4096 scans.

-

Chemical Shift Reference : DMSO-d₆ at 39.52 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Metronidazole.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of Metronidazole in a volatile organic solvent such as methanol (B129727) or acetone.

-

GC Parameters :

-

Column : A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Source Temperature : 230 °C.

-

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation : A solution of Metronidazole in the mobile phase.

-

LC Parameters :

-

Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate : 0.5 mL/min.

-

-

MS/MS Parameters :

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Scan Mode : Multiple Reaction Monitoring (MRM) for the transition of the parent ion to a specific daughter ion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Metronidazole molecule.

-

Instrumentation : A Fourier-transform infrared spectrometer.

-

Sample Preparation : The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition Parameters :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in the crystalline state.

-

Crystal Growth : Single crystals of Metronidazole suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent like ethanol or acetone.

-

Data Collection :

-

Instrumentation : A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Temperature : Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection Strategy : A series of diffraction images are collected over a range of crystal orientations.

-

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. A study on a derivative, metronidazole benzoate (B1203000), revealed a triclinic crystal system with the P-1 space group.[3]

Chemical Structure Diagram

The following diagram illustrates the 2D chemical structure of Metronidazole.

Caption: 2D Chemical Structure of Metronidazole.

References

The Genesis of a Giant: An In-depth Technical Guide to the Discovery and Historical Development of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole, a cornerstone of antimicrobial therapy for over six decades, represents a landmark in the fight against anaerobic and protozoal infections. This technical guide provides a comprehensive exploration of its discovery and historical development, from its origins as a derivative of a natural product to its establishment as an essential medicine. We delve into the seminal experiments that unveiled its potent trichomonacidal activity, detail its mechanism of action, and present a timeline of its developmental milestones. This document is intended to serve as a detailed resource, offering insights into the foundational research that established Metronidazole's place in the therapeutic armamentarium.

Introduction: The Pre-Metronidazole Era and the Search for a Trichomonacidal Agent

In the mid-20th century, infections caused by the protozoan Trichomonas vaginalis were notoriously difficult to treat, with existing therapies offering limited efficacy and significant side effects. The medical community was in active search of a safe and effective systemic agent. The journey to Metronidazole began with the isolation of a 2-nitroimidazole (B3424786) compound, azomycin, from Streptomyces species in 1953.[1] This discovery sparked interest in the therapeutic potential of nitroimidazoles, leading researchers at the French pharmaceutical company Rhône-Poulenc to synthesize and screen a series of related compounds.

The Discovery and Initial Characterization of Metronidazole (RP 8823)

In 1959, a research team led by Cosar and Julou synthesized a new derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, designated as RP 8823, and later named Metronidazole.[1][2] Their initial investigations revealed its remarkable and specific activity against T. vaginalis.

Physicochemical Properties

Metronidazole is a white to pale yellow crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₉N₃O₃ |

| Molar Mass | 171.156 g·mol⁻¹ |

| Melting Point | 159-163 °C |

| Solubility in Water (20°C) | ~10 mg/mL |

| pKa | 2.6 |

Original Synthesis

Foundational Preclinical and Clinical Investigations

The initial promise of Metronidazole was confirmed through a series of preclinical and clinical studies that established its efficacy and safety profile for the treatment of trichomoniasis.

Early In Vitro and In Vivo Studies

The groundbreaking 1959 study by Cosar and Julou demonstrated the potent activity of Metronidazole against experimental T. vaginalis infections.[1][4][5][6] While the detailed experimental protocols from this seminal paper are not widely accessible, subsequent studies built upon their findings. In vitro susceptibility testing, which became more standardized over time, involves determining the minimal inhibitory concentration (MIC) or minimal lethal concentration (MLC) of the drug against cultured T. vaginalis isolates.

Early Clinical Trials in Trichomoniasis

Following the promising preclinical results, the first clinical trials were initiated. A 1963 study reported on the treatment of 97 patients with microscopically diagnosed trichomoniasis using various dosage regimens of Metronidazole.[7] In this trial, all 97 patients, including 76 who received only oral Metronidazole, were found to be free of trichomonads upon the first post-treatment examination, as confirmed by culture and wet smear.[7] Re-examination of 65 patients over a period of two weeks to 14 months showed a reappearance of trichomonads in eight cases.[7] Notably, no recurrences were observed in patients whose partners were also treated.[7] Side effects were reported in 20% of cases (19 patients) and were generally mild and transient, not necessitating the discontinuation of therapy.[7]

| Early Clinical Trial Data (1963) | |

| Number of Patients | 97 |

| Indication | Trichomonas vaginalis infection |

| Initial Cure Rate (Oral & Other Regimens) | 100% |

| Follow-up Period | 2 weeks to 14 months |

| Recurrence Rate in Follow-up Group (n=65) | 12.3% (8 patients) |

| Reported Side Effects | 20% (mild and transient) |

Historical Development and Expansion of Therapeutic Use

The successful introduction of Metronidazole for trichomoniasis was just the beginning of its therapeutic journey.

Timeline of Key Milestones

The development of Metronidazole can be visualized as a multi-stage process, from the discovery of its parent compound to its widespread clinical use.

Expansion to Other Protozoal and Anaerobic Bacterial Infections

Following its success in treating trichomoniasis, the therapeutic scope of Metronidazole was broadened to include other protozoal infections such as amebiasis and giardiasis. A pivotal moment in its history was the discovery of its efficacy against anaerobic bacteria. This expanded its use to a wide range of infections, including intra-abdominal infections, pelvic inflammatory disease, and endocarditis.

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effects. This activation occurs selectively in anaerobic or microaerophilic organisms.

Cellular Uptake and Reductive Activation

Metronidazole, being a small and uncharged molecule, readily diffuses across the cell membranes of both aerobic and anaerobic microorganisms. However, its activation is contingent on the low redox potential environment characteristic of anaerobes. Inside the anaerobic cell, the pyruvate-ferredoxin oxidoreductase (PFOR) system donates electrons to ferredoxin. Reduced ferredoxin, in turn, transfers an electron to the nitro group of Metronidazole, converting it into a highly reactive nitroso free radical.[3]

DNA Damage and Cytotoxicity

This short-lived nitroso free radical is the primary cytotoxic agent. It interacts with microbial DNA, leading to a loss of the helical structure and strand breakage.[3] This disruption of DNA replication and repair ultimately results in cell death. The continuous reduction of Metronidazole maintains a concentration gradient that facilitates further uptake of the drug into the cell. In the presence of oxygen, the nitroso free radical is rapidly oxidized back to the inactive nitroimidazole form, explaining the drug's selective toxicity towards anaerobic organisms.

Conclusion

The discovery and development of Metronidazole marked a turning point in the treatment of anaerobic and protozoal infections. Its journey from a synthetic derivative of a natural product to a globally recognized essential medicine is a testament to the power of targeted chemical synthesis and rigorous clinical investigation. The unique mechanism of action, relying on reductive activation within the target organism, has ensured its enduring efficacy. This guide has provided a technical overview of this historical development, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Observations on Vaginal Trichomoniasis. II. Treatment with Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. Metronidazole - Wikipedia [en.wikipedia.org]

- 4. [The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Trichomoniasis with Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Imidazole Derivative (Flagyl) Effective Orally in Vaginal Trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRICHOMONIASIS—Clinical Trial of Metronidazole (Flagyl®) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antimicrobial Spectrum of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

Metronidazole (B1676534), a nitroimidazole antimicrobial agent, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for over six decades.[1] Its selective toxicity towards anaerobic and microaerophilic microorganisms renders it a critical tool in clinical practice. This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of Metronidazole, detailing its activity against key pathogens, the experimental protocols used for its evaluation, and the molecular pathways governing its mechanism of action and resistance.

Antimicrobial Spectrum and Potency

Metronidazole exhibits potent bactericidal and antiprotozoal activity against a wide range of anaerobic and certain microaerophilic organisms.[2][3] It is largely ineffective against aerobic or facultative anaerobic bacteria.[2][4] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Metronidazole is highly active against the majority of obligate anaerobic bacteria.[4] This includes Gram-negative bacilli such as Bacteroides species and Gram-positive bacilli like Clostridium species.

Table 1: In Vitro Activity of Metronidazole against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides species | 223 | < 0.015 to > 256 | 2 | > 256 | [5] |

| Bacteroides fragilis | - | - | ≤ 0.12 | - | [2] |

| Clostridium perfringens | - | - | ≤ 0.12 | - | [2] |

| Gram-negative anaerobic bacilli | 69 | - | - | - | [6] |

| Anaerobic bacteria | 114 | Inhibited by 3.1 | - | - | [7] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Metronidazole is a first-line treatment for several protozoal infections.[8] Its activity extends to organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[2][8]

Table 2: In Vitro Activity of Metronidazole against Protozoa

| Protozoan Species | Number of Isolates | MIC Range (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Trichomonas vaginalis | 12 | 0.5 - 32 | - | [9] |

| Giardia intestinalis | 4 | - | 0.78 - 1.56 | [10] |

| Entamoeba histolytica | - | - | - | [8] |

IC₅₀ represents the concentration required to inhibit 50% of the parasite's growth.

Helicobacter pylori, a microaerophilic bacterium, is also susceptible to Metronidazole, although resistance is a growing concern.[11][12]

Table 3: In Vitro Activity of Metronidazole against Helicobacter pylori

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 25 | - | ≤ 0.12 | 2 (after 3 days) | [13] |

| 25 | - | ≤ 0.12 | 4 (after 5 days) | [13] |

| 70 | - | - | - | [11] |

Experimental Protocols for Susceptibility Testing

Accurate determination of Metronidazole's in vitro activity relies on standardized and well-defined experimental protocols. The most common methods employed are agar (B569324) dilution, E-test (epsilometer test), and disk diffusion.

The agar dilution method is considered a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

Protocol:

-

Media Preparation: Prepare a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[5]

-

Antimicrobial Incorporation: Metronidazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to the molten agar at various concentrations to create a series of plates with twofold dilutions of the drug.[14][15]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.[14]

-

Inoculation: The agar plates are inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.[16]

-

MIC Determination: The MIC is recorded as the lowest concentration of Metronidazole that completely inhibits visible growth.[17]

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Protocol:

-

Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed onto the surface of an appropriate agar plate to create a lawn of growth.

-

E-test Strip Application: A plastic strip impregnated with a predefined gradient of Metronidazole is placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions (anaerobic for anaerobes, microaerophilic for H. pylori).

-

MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[18]

The disk diffusion method is a qualitative or semi-quantitative method to assess susceptibility.

Protocol:

-

Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed onto an agar plate.

-

Disk Application: A paper disk containing a fixed amount of Metronidazole is placed on the agar surface.

-

Incubation: Plates are incubated under appropriate conditions.

-

Result Interpretation: The diameter of the zone of inhibition around the disk is measured. This zone size is then correlated with established breakpoints to determine if the organism is susceptible, intermediate, or resistant.[19]

Mechanism of Action and Resistance

Metronidazole is a prodrug that requires reductive activation within the target microorganism.[20] This process is highly specific to anaerobic and microaerophilic pathogens due to their unique metabolic pathways.

Caption: Reductive activation of Metronidazole in anaerobic cells.

The mechanism involves the entry of Metronidazole into the cell, where its nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[4][] This reduction generates a short-lived, highly reactive nitroso radical that interacts with and damages microbial DNA, leading to strand breakage and ultimately cell death.[3][20][]

Resistance to Metronidazole can develop through several mechanisms that primarily involve either decreased drug activation or enhanced DNA repair.

Caption: Key mechanisms of resistance to Metronidazole.

In some bacteria, resistance is associated with decreased activity of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the reductive activation of the drug.[22] Another mechanism involves the presence of nim genes, which encode nitroimidazole reductase enzymes that convert Metronidazole into a non-toxic amino derivative, effectively inactivating the drug.[1] In Trichomonas vaginalis, an "aerobic" resistance phenotype has been described where defective oxygen scavenging mechanisms interfere with the reductive activation of Metronidazole.[22][23]

Combination Studies

The in vitro interaction of Metronidazole with other antimicrobial agents has been investigated to explore potential synergistic or antagonistic effects. For instance, studies have combined Metronidazole with ciprofloxacin (B1669076), showing synergistic or indifferent interactions against various bacterial strains.[24][25] The combination of Metronidazole and its hydroxy metabolite has demonstrated partial synergy against Bacteroides species.[17] In contrast, when combined with vancomycin (B549263) against Clostridium difficile, the interaction was found to be indifferent.[16] The combination of Metronidazole with chlorhexidine (B1668724) has shown a significant synergistic effect against the growth of Porphyromonas gingivalis.[26] These studies are crucial for designing effective combination therapies, especially for polymicrobial infections.

References

- 1. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 2. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. In vitro studies on stability and development of metronidazole resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Influence of Past Metronidazole Exposure on the Outcome of Helicobacter pylori Eradication [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. The aerobic activity of metronidazole against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metronidazole susceptibility testing for Helicobacter pylori: comparison of disk, broth, and agar dilution methods and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metronidazole - Wikipedia [en.wikipedia.org]

- 22. Mechanisms of in vitro development of resistance to metronidazole in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. microbiologyresearch.org [microbiologyresearch.org]

- 24. In vitro influence of metronidazole on the activities of ciprofloxacin against clinically important bacterial isolates | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Pleiotropic Mode of Action of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

Metronidazole (B1676534), a nitroimidazole antibiotic, has been a cornerstone in the treatment of anaerobic and protozoal infections for over six decades.[1] Initially recognized for its direct cytotoxic effects on microorganisms, the scientific community now appreciates that its therapeutic efficacy stems from a complex and multifaceted, or pleiotropic, mode of action. This extends beyond simple DNA damage to encompass immunomodulation, alteration of host-microbiome interactions, and effects on cellular oxidative stress.

This technical guide provides an in-depth exploration of the core mechanisms underpinning metronidazole's broad clinical utility. It synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the complex biological processes involved.

Core Antimicrobial Mechanism: Reductive Activation and DNA Damage

The selective toxicity of metronidazole against anaerobic and microaerophilic organisms is the foundation of its antimicrobial activity.[2] Metronidazole itself is a prodrug, a stable and relatively non-toxic compound that requires intracellular activation to exert its cytotoxic effects.[3]

Mechanism of Activation:

-

Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of both aerobic and anaerobic microbes.[][5]

-

Reductive Activation: In the low-redox-potential environment of anaerobes and certain protozoa, the nitro group of metronidazole is reduced. This critical step is catalyzed by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in these organisms.[2][6] The reduction of the nitro group to a highly reactive nitroso free radical is a key event.[][7]

-

Concentration Gradient: The intracellular reduction of metronidazole maintains a steep concentration gradient, driving the continued uptake of the drug into the cell.[]

-

Cytotoxicity: The short-lived cytotoxic intermediates generated during reduction interact with and disrupt microbial DNA, causing a loss of helical structure and strand breakage.[5][6] This damage inhibits nucleic acid synthesis and ultimately leads to cell death.[8][9]

This process is highly efficient in anaerobes but largely absent in aerobic host cells, which lack the necessary low-redox-potential systems to effectively reduce the nitro group. This selectivity accounts for the drug's targeted antimicrobial action.[2]

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial properties, metronidazole exhibits significant immunopharmacological behavior, influencing both innate and acquired immunity.[10][11] These effects are crucial to its efficacy in inflammatory conditions such as rosacea and certain inflammatory bowel diseases, where the underlying pathology is not solely driven by infection.[12][13]

Key immunomodulatory actions include:

-

Cytokine Modulation: Metronidazole treatment has been shown to decrease the levels of pro-inflammatory cytokines. In clinical settings, it has been associated with reduced levels of Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[14]

-

Neutrophil Function: The drug can affect neutrophil function by inhibiting their motility and reducing the production of reactive oxygen species (ROS), which contributes to its anti-inflammatory effects in diseases like rosacea.[8][14]

-

Lymphocyte Proliferation: Some studies suggest metronidazole has an immunopotentiating effect, enhancing lymphocyte proliferation in response to mitogens.[14]

Modulation of the Gut Microbiota

The gut microbiome is a complex ecosystem that plays a critical role in host health and disease. Antibiotics, including metronidazole, can significantly alter the composition and function of this community.[15] While these alterations can be a source of adverse effects, they can also contribute to the therapeutic action of the drug.

Studies have shown that metronidazole:

-

Alters Microbial Diversity: Treatment can decrease the overall diversity of the gut microbiota, with long-term effects observed in some cases.[16][17]

-

Shifts Community Composition: It can lead to a decrease in obligate anaerobes, such as those from the Bacteroidetes phylum, and a corresponding increase in facultative anaerobes or microaerophiles like Bifidobacterium and certain Enterobacteriaceae.[18][19]

-

Impacts Host Physiology: The metronidazole-induced increase in bifidobacterial populations has been linked to a thickening of the protective colonic mucus layer, a finding with potential implications for inflammatory bowel disease (IBD), where this layer is often compromised.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Metronidazole in Adults

| Parameter | Oral Administration | Intravenous Administration | Rectal Administration | Reference(s) |

| Bioavailability | >90% (almost complete) | 100% (by definition) | 67% - 82% | [20][21] |

| Time to Peak (Tmax) | 1 - 2 hours | End of infusion | 1 - 3 hours | [12][22] |

| Elimination Half-life | ~8 hours | ~8 hours | ~8 hours | [12][23] |

| Volume of Distribution | 0.51 - 1.1 L/kg | 0.51 - 1.1 L/kg | 0.51 - 1.1 L/kg | [20][21] |

| Plasma Protein Binding | <20% | <20% | <20% | [12][23] |

| Primary Metabolism | Hepatic (Oxidation) | Hepatic (Oxidation) | Hepatic (Oxidation) | [12][20] |

| Primary Excretion | Renal (77% as metabolites) | Renal | Renal | [12] |

Table 2: In Vitro Susceptibility of Selected Pathogens to Metronidazole

| Organism | MIC Breakpoint (Susceptible) | Common Resistance Mechanism | Reference(s) |

| Anaerobic Bacteria | ≤ 16 mg/L | Reduced drug activation, efflux pumps | [3][24] |

| Bacteroides fragilis | ≤ 16 mg/L | nim genes encoding nitroimidazole reductases | [1] |

| Clostridioides difficile | ≤ 16 mg/L | Altered pyruvate (B1213749) fermentation pathways | [3] |

| Protozoa | Varies by species/method | Decreased levels of ferredoxin | [25] |

| Trichomonas vaginalis | - | Altered electron transport pathways | [25] |

| Microaerophilic Bacteria | |||

| Helicobacter pylori | > 8 mg/L (Resistant) | Null mutations in the rdxA gene | [26][27] |

Table 3: Reported Effects of Metronidazole on Inflammatory Markers

| Marker | Condition Studied | Observed Effect | Reference(s) |

| ESR | COVID-19 Pneumonia | Significant reduction vs. control | |

| IL-6 | COVID-19 Pneumonia | Greater mean reduction (not statistically significant) | |

| IL-1β, IL-6, IL-8 | Bacterial Vaginosis | Significantly lowered cervical levels post-treatment | [14] |

| TNF-α | Giardiasis | Reduction from high levels to normal levels | [14] |

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Pharmacodynamic Assessment

This protocol is a standard method for evaluating the in vivo efficacy of antimicrobial agents against a localized bacterial infection.[28]

Workflow Diagram:

Methodology:

-

Bacterial Preparation: Prepare a fresh culture of the anaerobic bacterium of interest (e.g., Bacteroides fragilis). Suspend the bacteria in a suitable medium to a final concentration of approximately 10⁸ CFU/mL.

-

Induction of Infection: Anesthetize the mice according to approved institutional protocols. Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one hind limb.

-

Drug Administration: At a predetermined time post-infection (e.g., 2 hours), begin administration of metronidazole. The drug can be delivered via various routes (oral gavage, intraperitoneal injection) at the desired dosing schedule. A control group receiving a vehicle placebo is essential.

-

Quantification of Bacterial Load: Homogenize the tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar (B569324) media for anaerobic incubation. Following incubation, count the colonies to determine the number of CFU per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the control group.

Protocol 2: Determination of Metronidazole Concentration in Plasma via HPLC

This protocol outlines a general method for quantifying drug levels in biological samples, essential for pharmacokinetic studies.[28]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

-

Mobile phase: Acetonitrile (B52724) and phosphate (B84403) buffer (proportions must be optimized).

-

Metronidazole analytical standard.

-

Internal standard (e.g., tinidazole).

-

Plasma samples from study subjects (e.g., mice from Protocol 1).

-

Protein precipitation agent (e.g., acetonitrile or perchloric acid).

Procedure:

-

Standard Curve Preparation: Prepare a series of metronidazole standards of known concentrations in blank plasma to create a standard curve for quantification.

-

Sample Preparation: a. To 100 µL of plasma sample, standard, or blank, add a known amount of the internal standard. b. Add 200 µL of a protein precipitation agent (e.g., cold acetonitrile) to precipitate plasma proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

HPLC Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Inject a set volume (e.g., 20 µL) onto the C18 column. c. Run the sample using an isocratic or gradient elution with the optimized mobile phase. d. Detect metronidazole and the internal standard using the UV detector at their maximum absorbance wavelength (approx. 320 nm).

-

Quantification: Calculate the peak area ratio of metronidazole to the internal standard. Determine the concentration of metronidazole in the unknown samples by interpolating from the standard curve.

Conclusion

The mode of action of metronidazole is a paradigm of pleiotropy in antimicrobial therapy. Its foundational mechanism of selective reductive activation and subsequent DNA damage in anaerobes is complemented by potent immunomodulatory activities and significant influence over the host's gut microbiota. This multifaceted functionality explains its enduring role in treating a wide array of infectious and inflammatory diseases. For researchers and drug development professionals, a deep understanding of these interconnected mechanisms is critical for optimizing current therapeutic strategies, overcoming resistance, and exploring novel applications for this versatile molecule. Future investigations should continue to unravel the complex signaling pathways involved in its anti-inflammatory and microbiome-modulating effects to fully harness its therapeutic potential.

References

- 1. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 9. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metronidazole and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metronidazole and the immune system. | Semantic Scholar [semanticscholar.org]

- 12. Metronidazole - Wikipedia [en.wikipedia.org]

- 13. “Pleiotropic” Effects of Antibiotics: New Modulators in Human Diseases [mdpi.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Effects of Four Antibiotics on the Diversity of the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. litfl.com [litfl.com]

- 24. pdf.hres.ca [pdf.hres.ca]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. benchchem.com [benchchem.com]

Metronidazole's Inhibition of Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole (B1676534), a nitroimidazole antimicrobial, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades. Its efficacy lies in its ability to selectively target and disrupt the fundamental process of nucleic acid synthesis in these microorganisms. This technical guide provides an in-depth exploration of the core mechanisms by which metronidazole exerts its cytotoxic effects, focusing on its activation, interaction with DNA, and the subsequent inhibition of nucleic acid replication and repair. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through graphical representations.

Introduction

Metronidazole is a prodrug that requires intracellular reduction of its nitro group to become active.[1][2] This activation process is characteristic of anaerobic and microaerophilic organisms, which possess the low redox potential necessary to reduce the drug.[2][3] Once activated, metronidazole is converted into highly reactive cytotoxic intermediates, including nitroso radicals, that indiscriminately damage cellular macromolecules, with DNA being a primary target.[2][4] This interaction with DNA leads to a cascade of events, including strand breakage and loss of helical structure, which ultimately inhibits nucleic acid synthesis and leads to cell death.[1][4]

The Reductive Activation Pathway of Metronidazole

The selective toxicity of metronidazole is attributed to its reductive activation, a process that occurs efficiently only in anaerobic or microaerophilic environments where low-redox-potential electron-transfer proteins are present.[2][3]

The key steps in this activation pathway are:

-

Cellular Uptake: Metronidazole, being a small and uncharged molecule, readily diffuses across the cell membranes of both anaerobic and aerobic microorganisms.[1]

-

Reduction of the Nitro Group: In the low-redox environment of anaerobes, electrons are transferred from reduced ferredoxin or flavodoxin to the nitro group of metronidazole. This reaction is primarily catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[1]

-

Formation of Cytotoxic Intermediates: The single-electron reduction of the 5-nitro group of metronidazole results in the formation of a short-lived nitro radical anion. Further reduction leads to the generation of other reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives.[2][5] These intermediates are highly reactive and are the primary mediators of metronidazole's cytotoxic effects.

-

DNA Damage: The reactive intermediates avidly interact with microbial DNA, causing a variety of lesions, including single- and double-strand breaks and helix destabilization.[1][6] This damage disrupts the DNA template, thereby inhibiting DNA replication and transcription.[2]

Quantitative Analysis of Metronidazole-Induced DNA Damage and Mutagenesis

The extent of DNA damage and the resulting mutagenic effects of metronidazole have been quantified in various studies. The following tables summarize key quantitative data from experiments conducted on Helicobacter pylori and Escherichia coli.

Table 1: Metronidazole-Induced Mutation Frequencies

| Organism | Strain | Metronidazole Concentration (µg/mL) | Viability Reduction (fold) | Rifampicin (B610482) Resistance (Rifr) Mutant Frequency Increase (fold) | Reference |

| H. pylori | Wild-type (26695) | 2 | 100 | ~6 | [6] |

| H. pylori | Wild-type (26695) | 3 | 10,000 | ~12 | [6] |

| E. coli | K-12 (with H. pylori rdxA+) | 10 | 100 | ~100 | [6] |

| E. coli | K-12 (with H. pylori rdxA+) | 15 | 10,000 | ~340 | [6] |

Table 2: Metronidazole Concentrations Used in DNA Damage and Mutagenesis Studies

| Organism | Assay | Metronidazole Concentration Range (µg/mL) | Key Findings | Reference |

| H. pylori | Alkaline Gel Electrophoresis | 0 - 32 | DNA breakage observed at concentrations near or higher than the MIC. | [6] |

| E. coli (with H. pylori rdxA+) | Alkaline Gel Electrophoresis | 0 - 15 | DNA breakage observed. | [6] |

| Human Lymphocytes | Comet Assay | 58.4 - 292.1 µM | Significant dose-response relationship for DNA damage in aerobic conditions. | [7] |

| Canine and Feline PBMCs | γ-H2AX Assay (in vitro) | 0 - 500 | Significant increase in DNA damage at 100 µg/mL. | [8][9] |

| Bacteroides fragilis | Gel Electrophoresis | 10 | Rapid inhibition of DNA synthesis. | [10] |

Experimental Protocols

Assessment of DNA Damage by Alkaline Gel Electrophoresis

This protocol is adapted from studies investigating DNA fragmentation in bacteria treated with metronidazole.[6][11][12]

Objective: To detect single-strand breaks in bacterial DNA following exposure to metronidazole.

Materials:

-

Bacterial culture (e.g., H. pylori, E. coli)

-

Metronidazole stock solution

-

Lysis solution (e.g., containing lysozyme, proteinase K, sarkosyl)

-

Low-melting-point agarose (B213101)

-

Alkaline electrophoresis buffer (e.g., 30 mM NaOH, 1 mM EDTA)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Agarose gel electrophoresis system

Procedure:

-

Bacterial Culture and Treatment: Grow the bacterial strain to the desired optical density. Expose the culture to various concentrations of metronidazole for a specified duration. Include an untreated control.

-

Cell Harvesting and Embedding: Harvest the cells by centrifugation and wash with a suitable buffer. Resuspend the cell pellet in phosphate-buffered saline (PBS) and mix with an equal volume of molten low-melting-point agarose at 37°C. Immediately pipette the mixture onto a microscope slide and allow it to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and release the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer. Let the DNA unwind for a specific period (e.g., 20-40 minutes).

-

Electrophoresis: Apply a voltage (e.g., 25 V) and run the electrophoresis for a duration sufficient to separate the DNA fragments (e.g., 30-60 minutes).

-

Neutralization and Staining: Carefully remove the slides from the tank and neutralize them by washing with the neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the DNA under a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail. The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail.

Quantification of Metronidazole-Induced Mutagenesis

This protocol is based on the rifampicin resistance mutation assay.[6]

Objective: To quantify the frequency of mutations induced by metronidazole treatment.

Materials:

-

Bacterial culture (e.g., H. pylori, E. coli)

-

Metronidazole stock solution

-

Appropriate growth medium (liquid and solid)

-

Rifampicin stock solution

-

Plates with and without rifampicin

Procedure:

-

Bacterial Growth and Treatment: Grow the bacterial strain in liquid medium to a specific phase (e.g., mid-log phase). Expose the culture to sub-lethal concentrations of metronidazole for a defined period.

-

Plating for Viable Count: Serially dilute the treated and untreated cultures and plate onto non-selective agar (B569324) plates to determine the total number of viable cells (colony-forming units, CFU).

-

Plating for Mutant Selection: Plate an appropriate volume of the undiluted and diluted cultures onto agar plates containing a selective concentration of rifampicin.

-

Incubation: Incubate all plates under appropriate conditions until colonies are visible.

-

Colony Counting and Mutation Frequency Calculation: Count the number of colonies on both the non-selective and selective plates. The mutation frequency is calculated as the ratio of the number of rifampicin-resistant colonies to the total number of viable cells.

Conclusion

Metronidazole's potent antimicrobial activity against anaerobic and microaerophilic organisms is a direct consequence of its ability to be reductively activated to cytotoxic intermediates that cause extensive DNA damage. This damage, characterized by strand breaks and loss of helical integrity, effectively inhibits the crucial processes of DNA synthesis and repair, leading to cell death. The experimental data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the unique mechanism of this important antimicrobial agent. The continued study of metronidazole's interaction with nucleic acids is essential for optimizing its clinical use, combating the emergence of resistance, and potentially developing novel therapeutics that target similar pathways.

References

- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a method based on alkaline gel electrophoresis for estimation of oxidative damage to DNA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole (B1676534) is a crucial antimicrobial agent with activity primarily against anaerobic bacteria and certain protozoa.[1] As a prodrug, it requires reductive activation within the microbial cell to exert its cytotoxic effects by damaging DNA.[2] The emergence of resistance to metronidazole poses a significant challenge in clinical settings, making accurate in vitro susceptibility testing essential for guiding therapeutic decisions and for the development of new antimicrobial agents.[3][4]

These application notes provide detailed protocols for the in vitro susceptibility testing of metronidazole against anaerobic bacteria, primarily focusing on the reference methods of broth microdilution and agar (B569324) dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6] Additionally, protocols for disk diffusion and E-test methods are included as they are commonly used in clinical and research laboratories. This document also summarizes quantitative data for quality control and provides visual representations of the experimental workflow and the drug's mechanism of action.

Data Presentation

Table 1: Quality Control (QC) Ranges for Metronidazole Susceptibility Testing

Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table provides the acceptable Minimum Inhibitory Concentration (MIC) and zone diameter ranges for reference QC strains as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

| Quality Control Strain | Testing Method | Metronidazole Concentration/Disk Content | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |

| Bacteroides fragilis ATCC 25285 | Broth Microdilution/Agar Dilution | N/A | EUCAST data to be inserted here | N/A |

| Bacteroides fragilis ATCC 25285 | Disk Diffusion | 5 µg | N/A | EUCAST data to be inserted here |

| Clostridium perfringens ATCC 13124 | Broth Microdilution/Agar Dilution | N/A | EUCAST data to be inserted here | N/A |

| Clostridium perfringens ATCC 13124 | Disk Diffusion | 5 µg | N/A | EUCAST data to be inserted here |

| Helicobacter pylori ATCC 43504 | Agar Dilution | N/A | 64 - 256[8] | N/A |

Note: N/A indicates "Not Applicable". Researchers should always refer to the latest CLSI M100 and EUCAST QC documents for the most current ranges.[6][7]

Table 2: Metronidazole MIC Breakpoints for Anaerobic Bacteria

Clinical breakpoints are used to categorize an organism as susceptible, intermediate, or resistant to an antimicrobial agent. The following table outlines the MIC breakpoints for metronidazole against anaerobic bacteria according to CLSI guidelines.[9]

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Anaerobic Bacteria | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |

Note: Breakpoints can vary based on the organism and the standard-setting organization (e.g., CLSI vs. EUCAST).[10]

Experimental Protocols

Protocol 1: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

-

Metronidazole powder, analytical grade

-

Appropriate solvent for metronidazole (e.g., Dimethyl sulfoxide, DMSO)[8]

-

Sterile 96-well microtiter plates

-

Anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Metronidazole Stock Solution: Prepare a stock solution of metronidazole at a high concentration (e.g., 2560 µg/mL) in the appropriate solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the metronidazole stock solution in the anaerobic broth medium in the 96-well plate to achieve a range of concentrations (e.g., 0.032 to 256 µg/mL).[8]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (24-48 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in the broth medium and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/well.[8]

-

Controls:

-

Growth Control: A well containing only the inoculated broth, with no metronidazole.

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of metronidazole that completely inhibits visible growth of the organism.[14] This can be determined visually or by using a plate reader to measure optical density.

Protocol 2: Agar Dilution Method

The agar dilution method is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[5][8]

Materials:

-

Metronidazole powder, analytical grade

-

Appropriate solvent for metronidazole (e.g., DMSO)[8]

-

Molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)

-

Sterile petri dishes

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Inoculum replicator (e.g., Steers replicator)

-

Anaerobic incubation system

Procedure:

-

Preparation of Metronidazole-Containing Agar Plates: Prepare a series of agar plates containing two-fold dilutions of metronidazole. Add the appropriate volume of metronidazole stock solution to the molten agar just before pouring the plates to achieve the desired final concentrations (e.g., 0.125 to 64 µg/mL).[15]

-

Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution protocol.

-

Inoculation: Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁵ CFU.

-

Controls:

-

Growth Control: An agar plate without metronidazole that is inoculated with all test organisms.

-

Sterility Control: An uninoculated agar plate.

-

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of metronidazole that prevents the growth of more than one or two colonies.

Protocol 3: Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[16][17]

Materials:

-

Metronidazole disks (e.g., 5 µg)[16]

-

Agar plates (e.g., Brucella blood agar)

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Anaerobic incubation system

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension as described previously.

-

Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically place a metronidazole disk onto the inoculated agar surface.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone diameter to the established breakpoints to determine if the organism is susceptible, intermediate, or resistant.[15]

Visualizations

Caption: Workflow for Metronidazole In Vitro Susceptibility Testing.

Caption: Metronidazole's Mechanism of Action and Resistance Pathways.

References

- 1. Metronidazole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 7. szu.gov.cz [szu.gov.cz]

- 8. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of a metronidazole disk test for the presumptive identification of anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The aerobic activity of metronidazole against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing Metronidazole Stock Solutions for Cell Culture Assays

Introduction

Metronidazole (B1676534) is a nitroimidazole-class antibiotic and antiprotozoal agent widely used in research and clinical settings.[1] In cell culture, it is a critical tool for studying anaerobic bacteria, protozoa, and for its radiosensitizing effects on hypoxic tumor cells.[2] Its mechanism of action involves the inhibition of nucleic acid synthesis in microorganisms, leading to DNA strand breakage and cell death.[3][4] Proper preparation and storage of metronidazole stock solutions are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of metronidazole stock solutions and their application in a standard cell culture cytotoxicity assay.

Physicochemical Properties and Solubility

Metronidazole is typically supplied as a white to pale yellow crystalline solid.[5] Understanding its physical properties and solubility is essential for preparing accurate stock solutions.

Table 1: Physicochemical Properties of Metronidazole

| Property | Value | Reference |

|---|---|---|

| Formula | C₆H₉N₃O₃ | [1][5] |

| Molecular Weight | 171.15 g/mol | [1] |

| Purity | ≥98% | [5] |

| Appearance | Crystalline Solid | [5] |

| Storage (Solid) | -20°C | [5] |

| Stability (Solid) | ≥4 years at -20°C |[5][6] |

Table 2: Solubility of Metronidazole in Various Solvents

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| DMSO | ~15-34 mg/mL | Recommended for high-concentration stock solutions. Use fresh, anhydrous DMSO. | [5][6][7] |

| DMF | ~15 mg/mL | Similar to DMSO, suitable for concentrated stocks. | [5][6] |

| Ethanol | ~5 mg/mL | Lower solubility than DMSO/DMF. | [5][6] |

| Water (20°C) | ~10 mg/mL | Solubility is limited and temperature-dependent. | [8] |

| PBS (pH 7.2) | ~2 mg/mL | Low solubility in aqueous buffers. Not recommended for concentrated stocks. |[5] |

Stability and Storage Recommendations

The stability of metronidazole is highly dependent on the solvent and storage conditions. For cell culture applications, preparing a concentrated stock in an organic solvent like DMSO is recommended for long-term stability.

Table 3: Storage and Stability of Metronidazole Solutions

| Solution Type | Storage Temperature | Light Protection | Reported Stability |

|---|---|---|---|

| DMSO, DMF, or Ethanol Stock | -20°C | Mandatory | Stable for extended periods. Prepare fresh dilutions for use. |

| Aqueous Solution (Water, PBS, Media) | Room Temp or Refrigerated | Mandatory | Not recommended for storage longer than one day. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Metronidazole Stock Solution (e.g., 20 mg/mL in DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is ideal for long-term storage and subsequent dilution into cell culture media.

Materials:

-

Metronidazole powder (crystalline solid)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile, amber, single-use cryovials

-

Calibrated balance and weighing paper/boat

-

Pipettes and sterile tips

Procedure:

-

Calculation: Determine the required mass of metronidazole. To prepare 10 mL of a 20 mg/mL stock solution, you will need:

-

10 mL * 20 mg/mL = 200 mg

-

-

Weighing: Accurately weigh 200 mg of metronidazole powder in a sterile weighing boat or directly into a sterile conical tube.

-

Solvent Addition: Add 10 mL of sterile, anhydrous DMSO to the conical tube containing the metronidazole powder.

-

Dissolution: Tightly cap the tube and vortex the solution until the metronidazole is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[6]

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles and protects the solution from light.

-

Storage: Store the aliquots at -20°C.[6]

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

This protocol details the dilution of the concentrated DMSO stock into cell culture medium to achieve the final desired concentration for treating cells.

Materials:

-

Frozen aliquot of Metronidazole DMSO stock solution (from Protocol 1)

-

Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or conical tubes

-

Pipettes and sterile tips

Procedure:

-

Thaw Stock: Remove one aliquot of the frozen DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

-

Dilution Calculation: Determine the volume of stock solution needed. For example, to prepare 10 mL of a 100 µg/mL working solution from a 20 mg/mL stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(20,000 µg/mL) * V₁ = (100 µg/mL) * (10,000 µL)

-

V₁ = (100 * 10,000) / 20,000 = 50 µL

-

-

Serial Dilution (Recommended): To ensure accuracy and minimize solvent effects, perform a serial dilution.

-

First, prepare an intermediate dilution by adding a small volume of the stock (e.g., 10 µL) to a larger volume of culture medium (e.g., 990 µL).

-

Then, use this intermediate dilution to prepare the final working concentrations.

-

-

Final Dilution: Add the calculated volume of the stock solution (50 µL in the example) to the final volume of pre-warmed cell culture medium (9.95 mL).

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation in the medium.

-